Cas no 22160-09-4 ((2S)-2-methyl-2,3-dihydro-1H-indole)
(2S)-2-methyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- (2S)-2,3-dihydro-2-methyl-1H-Indole
- (2S)-2-Methyl-2,3-dihydro-1H-indole
- (-)-(S)-2-methylindoline
- (+)-(S)-2-methylindoline
- (S)-(-)-2-methylindoline
- (S)-2-methyl-1H-indoline
- (S)-2-methylindoline
- 1H-Indole, 2,3-dihydro-2-methyl-, (2S)-
- AC1ODVKF
- CTK0I8734
- SureCN1736809
- VT1375
- AKOS025290736
- AS-54757
- 22160-09-4
- XAA16009
- EN300-142517
- CS-0053438
- MFCD19217163
- SCHEMBL1736809
- DTXSID00426382
- F8881-8898
- (S)-2-methyl-2,3-dihydro-1H-indole
- A878678
- (2S)-2-methyl-2,3-dihydro-1H-indole
-
- MDL: MFCD19217163
- Inchi: 1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1
- InChI Key: QRWRJDVVXAXGBT-ZETCQYMHSA-N
- SMILES: N1C2C=CC=CC=2C[C@@H]1C
Computed Properties
- Exact Mass: 133.089149355g/mol
- Monoisotopic Mass: 133.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Melting Point: NA
- Boiling Point: NA
(2S)-2-methyl-2,3-dihydro-1H-indole Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
(2S)-2-methyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008584-250mg |
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22160-09-4 | 95% | 250mg |
$266.56 | 2023-09-02 | |
| Alichem | A199008584-1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S175772-500mg |
(2S)-2-methyl-2,3-dihydro-1H-indole |
22160-09-4 | 97% | 500mg |
¥10506.90 | 2023-09-01 | |
| Chemenu | CM107548-500mg |
(2S)-2-methyl-2,3-dihydro-1H-indole |
22160-09-4 | 95%+ | 500mg |
$330 | 2021-08-06 | |
| Chemenu | CM107548-1g |
(2S)-2-methyl-2,3-dihydro-1H-indole |
22160-09-4 | 95%+ | 1g |
$495 | 2021-08-06 | |
| Chemenu | CM107548-5g |
(2S)-2-methyl-2,3-dihydro-1H-indole |
22160-09-4 | 95%+ | 5g |
$1485 | 2021-08-06 | |
| Matrix Scientific | 125124-1g |
(2S)-2-Methyl-2,3-dihydro-1H-indole, 97.0% |
22160-09-4 | 97.0% | 1g |
$1073.00 | 2023-09-09 | |
| abcr | AB449367-500 mg |
(2S)-2,3-Dihydro-2-methyl-1H-indole; . |
22160-09-4 | 500MG |
€439.40 | 2022-03-02 | ||
| Chemenu | CM107548-1g |
(2S)-2-methyl-2,3-dihydro-1H-indole |
22160-09-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| TRC | M600945-2.5mg |
(2S)-2-methyl-2,3-dihydro-1H-indole |
22160-09-4 | 2.5mg |
$ 70.00 | 2022-06-02 |
(2S)-2-methyl-2,3-dihydro-1H-indole Suppliers
(2S)-2-methyl-2,3-dihydro-1H-indole Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (2S)-2-methyl-2,3-dihydro-1H-indole
Introduction to (2S)-2,3-dihydro-2-methyl-1H-Indole (CAS No. 22160-09-4)
(2S)-2,3-dihydro-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 22160-09-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This bicyclic indole derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound's stereochemistry, particularly the (S) configuration at the 2-position, plays a crucial role in its biological activity and interaction with target molecules.
The indole core is a well-known pharmacophore in medicinal chemistry, frequently found in natural products and synthetic drugs. Its aromatic system contributes to various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The addition of a methyl group at the 2-position and a hydroxymethyl group at the 3-position enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of stereoselective drugs, where the spatial arrangement of atoms significantly influences pharmacological outcomes. The (S)-configuration of (2S)-2,3-dihydro-2-methyl-1H-indole has been shown to exhibit distinct biological properties compared to its (R)-enantiomer. This stereochemical specificity is particularly important in drug design, as it can lead to improved efficacy and reduced side effects.
Recent studies have highlighted the potential of (2S)-2,3-dihydro-2-methyl-1H-indole as a precursor in the synthesis of more complex pharmaceutical molecules. Its indole scaffold can be modified through various chemical reactions, such as alkylation, acylation, and functional group interconversion, to produce novel compounds with tailored biological activities. These modifications have opened up new avenues for drug discovery and development.
The compound's structural features also make it an attractive candidate for computational chemistry studies. Advanced computational methods, including molecular docking and quantum mechanics simulations, have been employed to predict the binding interactions of (2S)-2,3-dihydro-2-methyl-1H-indole with biological targets. These studies have provided valuable insights into its mechanism of action and have helped guide the design of more effective derivatives.
Moreover, the synthesis of (2S)-2,3-dihydro-2-methyl-1H-indole has been optimized for scalability and efficiency. Modern synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have enabled the production of high-purity enantiomerically pure samples. This has been crucial for preclinical studies and for advancing towards clinical trials.
The pharmacological profile of (2S)-2,3-dihydro-2-methyl-1H-indole has been extensively evaluated in various in vitro and in vivo models. Initial findings suggest that it possesses potent activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, it has shown promise in reducing inflammation by modulating immune responses.
One of the most exciting developments is the integration of machine learning algorithms into drug discovery pipelines. These algorithms can analyze vast datasets to identify potential lead compounds like (2S)-2,3-dihydro-2-methyl-1H-indole that exhibit desired pharmacological properties. By leveraging artificial intelligence and big data analytics, researchers are accelerating the process of identifying promising candidates for further development.
The future prospects for (2S)-2,3-dihydro-2-methyl-1H-indole are promising as it continues to be explored in both academic and industrial research settings. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize its therapeutic potential. As our understanding of complex biological systems grows, so does the need for innovative compounds like this one.
In conclusion, (2S)-2,3-dihydro-2-methyl-1H-indole (CAS No. 22160-09-4) is a structurally unique and biologically active compound with significant potential in pharmaceutical applications. Its stereochemistry, combined with its indole scaffold, makes it a valuable building block for drug discovery. With ongoing research and advancements in synthetic methodologies and computational tools, this compound is poised to play a crucial role in the development of novel therapeutics.
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